6-Hydroxyspiro[2.5]octane-6-carbonitrile
Description
Significance of Spirocyclic Systems in Modern Chemical Synthesis and Design
Spirocyclic systems are pivotal structural motifs in contemporary chemical design, prized for their inherent three-dimensionality and conformational rigidity. Current time information in Le Flore County, US.researchgate.net Unlike their flat, aromatic counterparts, spirocycles project functional groups in a well-defined spatial orientation, which can lead to enhanced biological activity and selectivity when interacting with protein binding sites. Current time information in Le Flore County, US.researchgate.net This three-dimensional nature is measured by the fraction of sp³ hybridized carbons (Fsp³); a higher Fsp³ value is often correlated with greater success in clinical trials. rsc.org The introduction of a spirocyclic core into a molecule increases its Fsp³ value and can favorably modulate key physicochemical properties such as solubility and metabolic stability. rsc.orgresearchgate.net Consequently, these scaffolds are increasingly incorporated into approved drugs and drug candidates, demonstrating their value as "privileged scaffolds" in medicinal chemistry. guidechem.com
Overview of Spiro[2.5]octane Scaffolds in Complex Molecule Construction
The spiro[2.5]octane scaffold, which features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, serves as a versatile building block in the synthesis of complex molecules. bldpharm.com The construction of this framework can be achieved through various synthetic strategies. For instance, the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using a one-pot, metal-free approach involving para-quinone methides. rsc.org Another common precursor, spiro[2.5]octane-5,7-dione, is recognized as a crucial intermediate for producing pharmaceutically active ingredients. google.com
The synthesis of the core spiro[2.5]octane ring system often leverages powerful cyclopropanation reactions. The Kulinkovich-de Meijere reaction, for example, provides a method for creating cyclopropylamines from amides using a titanium-mediated process. organic-chemistry.orgorgsyn.org This and related methodologies have made spirocyclic systems, once considered difficult to synthesize, more accessible for creating libraries of novel compounds for biological screening. bldpharm.com
Unique Structural and Stereochemical Attributes of Spiro[2.5]octane Derivatives
Spiro[2.5]octane derivatives possess distinct structural and stereochemical features. The fusion of the small, strained cyclopropane ring with the flexible cyclohexane ring creates a rigid system with a well-defined three-dimensional shape. mdpi.com The spiro-carbon atom is a quaternary center, which adds to the molecule's structural complexity. rsc.org
The specific compound of interest, 6-Hydroxyspiro[2.5]octane-6-carbonitrile, is a cyanohydrin. Cyanohydrins are formed by the addition of a cyanide nucleophile to a ketone, in this case, the precursor spiro[2.5]octan-6-one. chemistrysteps.comuni.lu This reaction creates a new stereocenter at the C6 position, which now bears both a hydroxyl (-OH) and a nitrile (-C≡N) group. The presence of this stereocenter means the compound can exist as a pair of enantiomers, which may have different biological activities. The analysis of related 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy has shown that the configuration and preferred conformations of these rings can be determined by analyzing chemical shifts and coupling constants, which are sensitive to the steric and electronic effects of the substituents. mdpi.com
Detailed Research Findings
While specific peer-reviewed research articles detailing the synthesis and applications of this compound are not widely available, its structure suggests a clear synthetic pathway from known precursors using established chemical reactions. The compound is commercially available from suppliers of research chemicals, indicating its use as a building block in chemical synthesis. bldpharm.comfeifanchem.comaccelachem.com
A plausible synthesis involves the formation of the cyanohydrin from the corresponding ketone, spiro[2.5]octan-6-one. chemistrysteps.com This transformation is a classic reaction in organic chemistry, typically achieved by treating the ketone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN) followed by an acidic workup. researchgate.net
The physical and chemical properties of this compound are documented in safety data sheets, although many fields are listed as "no data available," which is common for research chemicals that have not undergone extensive characterization. combi-blocks.com
Below are the known properties and structural information for the compound.
Compound Data Table
| Property | Value | Source |
| IUPAC Name | This compound | guidechem.com |
| CAS Number | 2021603-49-4 | guidechem.comcombi-blocks.com |
| Molecular Formula | C₉H₁₃NO | guidechem.com |
| Molecular Weight | 151.21 g/mol | guidechem.com |
| Canonical SMILES | C1CC12CCC(CC2)(C#N)O | guidechem.com |
| Appearance | No data | combi-blocks.com |
| Melting Point | No data | combi-blocks.com |
| Boiling Point | No data | combi-blocks.com |
| Stability | Stable under recommended storage conditions | combi-blocks.com |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
| Topological Polar Surface Area | 44 Ų | guidechem.com |
| Complexity | 211 | guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxyspiro[2.5]octane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)5-3-8(1-2-8)4-6-9/h11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOCANGBKOIPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCC(CC2)(C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis of 6 Hydroxyspiro 2.5 Octane 6 Carbonitrile
Strategic Disconnections for the Spiro[2.5]octane Core Structure
The primary challenge in the synthesis of 6-Hydroxyspiro[2.5]octane-6-carbonitrile lies in the construction of the spirocyclic system, where a cyclopropane (B1198618) and a cyclohexane (B81311) ring share a single carbon atom. A logical retrosynthetic approach involves disconnecting this intricate framework into more manageable and readily available precursors.
A key disconnection strategy for the target molecule (I) involves the simplification of the C6 functional groups, leading to the precursor spiro[2.5]octan-6-one (II) . This ketone serves as a crucial intermediate, allowing for the subsequent introduction of the hydroxyl and nitrile groups via a cyanohydrin formation reaction.
Further disconnection of the spiro[2.5]octane core of intermediate II can be approached in two primary ways: either by forming the cyclopropane ring onto a pre-existing cyclohexane or by constructing the cyclohexane ring onto a cyclopropane-containing starting material.
Cyclopropane Ring Formation Strategies
One of the most common and effective methods for constructing a spiro-fused cyclopropane ring is through the cyclopropanation of an exocyclic double bond on a cyclohexane precursor. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation. thermofisher.comnih.gov This reaction typically involves the use of a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, which then adds to the alkene in a stereospecific manner. thermofisher.com
Another powerful method is the Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert a ketone into a cyclopropane ring via an intermediate epoxide. ethz.ch This approach would involve the reaction of a suitable cyclohexanone (B45756) precursor with a sulfur ylide.
The choice of cyclopropanation strategy would depend on the availability of the starting materials and the desired stereochemical outcome. The directing effects of existing functional groups on the cyclohexane ring can influence the stereoselectivity of the cyclopropanation. ethz.ch
| Cyclopropanation Strategy | Reagents | Precursor | Key Features |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Exocyclic alkene on cyclohexane | Stereospecific syn-addition; can be directed by hydroxyl groups. thermofisher.comethz.ch |
| Furukawa Modification | Et₂Zn, CH₂I₂ | Exocyclic alkene on cyclohexane | Increased reactivity compared to the traditional Simmons-Smith reaction. nih.gov |
| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | Cyclohexanone | Forms cyclopropane via an epoxide intermediate. ethz.ch |
Cyclohexane Ring Construction Methods
Alternatively, the cyclohexane ring can be constructed onto a pre-existing cyclopropane-containing fragment. This can be achieved through various annulation strategies. For instance, a Robinson annulation sequence involving a cyclopropyl (B3062369) methyl ketone and an α,β-unsaturated ketone could be envisioned.
Another approach involves the intramolecular cyclization of a suitably functionalized cyclopropane derivative. For example, a Dieckmann condensation of a cyclopropane-containing diester could lead to a β-keto ester, which can then be further elaborated into the desired spiro[2.5]octan-6-one. The synthesis of spiro[2.5]octane-4,6-dione from a cyclopropanepropanoic acid derivative demonstrates the feasibility of building the cyclohexane ring onto a cyclopropane core. chemicalbook.com
The ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines to form tetrahydroindol-4-ones also showcases a method where the cyclohexane ring is modified and re-closed. acs.org
| Cyclohexane Construction Strategy | Key Reaction | Precursor Type |
| Robinson Annulation | Michael addition followed by aldol (B89426) condensation | Cyclopropyl methyl ketone and an α,β-unsaturated ketone |
| Dieckmann Condensation | Intramolecular cyclization of a diester | Acyclic diester with a cyclopropane unit |
| Intramolecular Aldol Condensation | Cyclization of a dicarbonyl compound | Acyclic dicarbonyl with a cyclopropane unit |
Approaches for Regioselective and Stereoselective Introduction of C6 Hydroxyl and Nitrile Functionalities
With the spiro[2.5]octan-6-one (II) as the key intermediate, the next critical step is the introduction of the C6 hydroxyl and nitrile groups. This is most directly achieved through the formation of a cyanohydrin. libretexts.orgchemguide.co.uk The addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the carbonyl group of the ketone yields the desired this compound.
The stereochemistry at the newly formed C6 stereocenter is a crucial consideration. The direct addition of cyanide to a prochiral ketone typically results in a racemic mixture of the two enantiomeric cyanohydrins, as the nucleophilic attack can occur from either face of the planar carbonyl group with equal probability. libretexts.org
To achieve stereoselectivity, several strategies can be employed. The use of a chiral catalyst can favor the formation of one enantiomer over the other. Asymmetric cyanohydrin synthesis has been achieved using synthetic cyclic dipeptides and other chiral catalysts. rsc.orgnih.gov Furthermore, enzymatic methods utilizing oxynitrilases have shown great promise in the stereoselective synthesis of cyanohydrins.
Another approach to control the stereochemistry is through substrate control, where existing stereocenters in the spiro[2.5]octan-6-one precursor influence the direction of the cyanide attack. This diastereoselective approach relies on the steric and electronic properties of the starting material to favor the formation of one diastereomer.
| Method for Functionalization | Reagents | Key Features | Stereochemical Outcome |
| Cyanohydrin Formation | HCN or TMSCN | Direct addition to the ketone. | Typically racemic without a chiral influence. libretexts.org |
| Asymmetric Catalysis | Chiral Lewis acids or organocatalysts with a cyanide source. | Catalytic control of enantioselectivity. | Enantioenriched product. rsc.orgnih.gov |
| Enzymatic Resolution | Oxynitrilase | High enantioselectivity under mild conditions. | Enantioenriched product. |
| Substrate-Controlled Diastereoselective Addition | Cyanide source | Relies on existing stereocenters in the precursor. | Diastereomerically enriched product. |
Chiral Precursor and Asymmetric Induction Pathways
To obtain an enantiomerically pure final product, the synthesis must incorporate an element of asymmetry. This can be achieved either by starting with a chiral precursor or by introducing chirality during the synthesis using a chiral auxiliary or catalyst.
One pathway involves the use of a chiral starting material for the construction of the spiro[2.5]octane core. For instance, a chiral cyclohexanone derivative, obtained from the chiral pool or through an asymmetric synthesis, could be used as a precursor for the cyclopropanation reaction. The stereochemistry of the starting material would then be carried through the synthetic sequence.
Alternatively, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, such as the cyclopropanation or the cyanohydrin formation. wikipedia.orgscielo.org.mxnumberanalytics.comsigmaaldrich.com Evans auxiliaries, for example, are widely used to control the stereochemistry of aldol reactions and alkylations, which could be steps in the construction of the cyclohexane ring. youtube.com After the desired stereocenter is set, the auxiliary is removed.
Asymmetric catalysis, as mentioned in the previous section, provides a powerful and atom-economical approach to introduce chirality. Chiral ligands complexed to metal catalysts can create a chiral environment that favors the formation of one enantiomer in reactions like cyclopropanation or the addition of cyanide to the ketone. nih.gov
The choice of the asymmetric strategy will depend on factors such as the availability of chiral starting materials, the efficiency of the chiral auxiliary or catalyst, and the desired absolute configuration of the final product.
| Asymmetric Strategy | Description | Example Application |
| Chiral Pool Synthesis | Utilizes readily available enantiomerically pure starting materials. | Starting with a chiral cyclohexanone derivative. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Use of an Evans auxiliary during cyclohexane ring formation. wikipedia.orgyoutube.com |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Asymmetric cyanohydrin synthesis using a chiral catalyst. rsc.orgnih.govnih.gov |
Advanced Synthetic Methodologies for 6 Hydroxyspiro 2.5 Octane 6 Carbonitrile
Cyclopropanation and Spiroannulation Reactions for the Spiro[2.5]octane Framework
The creation of the spiro[2.5]octane core, which fuses a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring at a single carbon atom, is the foundational challenge in synthesizing 6-Hydroxyspiro[2.5]octane-6-carbonitrile. This is typically achieved through intramolecular or intermolecular reactions that form the three-membered ring onto a pre-existing six-membered ring.
Diazo Compound-Mediated Cyclopropanation in Spiro System Formation
The reaction of diazo compounds with alkenes, catalyzed by transition metals, is a powerful and widely studied method for forming cyclopropane rings. nih.govnih.gov In the context of the spiro[2.5]octane system, this typically involves the reaction of a diazoalkane, such as diazomethane (B1218177) or a derivative, with a methylenecyclohexane (B74748) precursor. The reaction proceeds via the formation of a metal-carbene intermediate which then transfers the carbene unit to the double bond of the alkene.
The general mechanism involves:
Activation of the diazo compound by a transition metal catalyst (e.g., complexes of Rh, Cu, Pd, Co) to form a metallocarbene. nih.gov
Attack of the olefin (the methylenecyclohexane) on the electrophilic carbene.
Ring closure to form the cyclopropane ring and release the metal catalyst.
While effective, the use of potentially explosive and toxic diazo compounds can be a significant drawback, especially on a larger scale. nih.gov To mitigate these risks, safer alternatives like tosylhydrazone salts have been developed, which can generate diazo compounds in situ under basic conditions for transition-metal-free cyclopropanation reactions. rsc.org Another modern approach uses flow chemistry to safely generate and consume unstable diazo compounds in a continuous manner. researchgate.net
Ylide-Based Spiroannulation Approaches and Related Reactions
Sulfur ylides provide a classic and robust alternative to diazo compounds for cyclopropanation, most notably in the Johnson-Corey-Chaykovsky reaction. baranlab.org For the synthesis of a spiro[2.5]octane framework, this method typically involves the reaction of a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, with cyclohexanone (B45756). The ylide acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanone. A subsequent intramolecular nucleophilic substitution, with the sulfide (B99878) or sulfoxide (B87167) acting as a leaving group, closes the ring to form a spiro-epoxide (oxaspiro[2.5]octane). This epoxide can then be further transformed, though for direct cyclopropanation, the reaction is more commonly applied to α,β-unsaturated carbonyl systems.
A more direct route to the spiro[2.5]octane cyclopropane ring involves the reaction of a sulfur ylide with a cyclohexylidene-containing Michael acceptor. This formal [2+1] annulation proceeds through a Michael-initiated ring closure (MIRC) mechanism. researchgate.net The sulfur ylide adds to the β-carbon of the activated olefin, creating an enolate intermediate which then displaces the sulfide intramolecularly to form the spirocyclopropane ring. This method can produce densely substituted spirocyclopropanes in good to excellent yields. researchgate.net
Catalytic Asymmetric Cyclopropanation Strategies
Introducing chirality into the spiro[2.5]octane framework during the cyclopropanation step is a highly efficient strategy. This is achieved by using a chiral catalyst that can differentiate between the two enantiotopic faces of the prochiral alkene or carbene precursor. Catalytic asymmetric cyclopropanation can be broadly categorized based on the carbene source.
When using diazo compounds, chiral rhodium(II) carboxylates and copper complexes with chiral ligands (e.g., BOX, Salen-type) are commonly employed. nih.gov These catalysts create a chiral environment around the metal-carbene intermediate, directing its addition to one face of the olefin over the other, resulting in high levels of enantioselectivity.
More recently, methods using gem-dihaloalkanes as carbene precursors have been developed to avoid the hazards of diazo compounds. nih.gov In one such method, a cobalt catalyst paired with a chiral bis(oxazoline) ligand mediates the asymmetric cyclopropanation of alkenes with gem-dichloroalkanes. dicp.ac.cn This process is proposed to involve a cationic carbenoid species structurally similar to the Simmons-Smith reagent and demonstrates high enantioselectivity for various alkene types. nih.gov
Table 1: Comparison of Catalytic Asymmetric Cyclopropanation Methods
| Carbene Source | Catalyst System Example | Ligand Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Diazo Compounds | Rh₂(OAc)₄ / Chiral Carboxylate | Chiral Carboxylate | High yields, well-established | Hazardous reagents, potential for side reactions |
| Diazo Compounds | Cu(OTf)₂ / Chiral BOX | Bis(oxazoline) | High enantioselectivity | Catalyst loading can be high |
| gem-Dichloroalkanes | CoBr₂ / Chiral Bis(oxazoline) | Bis(oxazoline) | Avoids diazo compounds, good enantioselectivity nih.govdicp.ac.cn | Requires a reductant (e.g., Zn) |
| 1,2-Dicarbonyls | Chiral Salen-Mo Catalyst | Salen | Uses safe, readily available surrogates for diazo compounds nih.gov | Mechanistic complexity |
Stereoselective Construction of the Spiro[2.5]octane Core Bearing the C6 Quaternary Center
The C6 carbon of this compound is a fully substituted, or quaternary, stereocenter. The construction of such centers is a significant challenge in organic synthesis due to the steric hindrance involved.
Enantioselective Catalytic Methods for Spiro Ring Formation
Achieving enantioselectivity in the formation of the spiro ring system inherently addresses the creation of the C6 quaternary center. Asymmetric catalysis is the most powerful tool for this purpose. Organocatalysis has emerged as a potent strategy for constructing complex chiral molecules. For instance, chiral amines like quinine (B1679958) have been used to catalyze cascade reactions that generate unique spiro-bridged heterocyclic compounds with high diastereoselectivity, although achieving high enantioselectivity can be more challenging. nih.gov
Palladium-catalyzed asymmetric cycloaddition reactions are another powerful approach. For example, the decarboxylative [3+2] cycloaddition of γ-methylidene-δ-valerolactones with nitroolefins, using a cooperative palladium and chiral urea-tertiary amine catalyst system, can deliver chiral spiro[2.4]heptanes bearing an all-carbon quaternary stereocenter with high enantioselectivity. rsc.org Adapting such a [n+m] cycloaddition strategy to a cyclohexane-based system represents a viable, though complex, route to the desired spiro[2.5]octane core. The key is the use of a chiral ligand that controls the facial selectivity of the addition, thereby establishing the absolute configuration of the spiro-quaternary center. nih.govnih.gov
Diastereoselective Control in Cyclohexane Ring Annulation
When the cyclohexane ring already contains one or more stereocenters, their steric and electronic properties can influence the stereochemical outcome of the spiroannulation reaction. This substrate-controlled diastereoselectivity is a cornerstone of many synthetic strategies. For example, a bulky substituent on the cyclohexane ring can effectively block one face of the molecule, directing the incoming reagent (e.g., a carbene or ylide) to the opposite, less-hindered face.
Alternatively, diastereoselectivity can be reagent-controlled. By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of one diastereomer over another, even in cases where substrate control is weak. An "on-water" synthesis approach for the cyclopropanation of diazo compounds with electron-deficient alkenes has been shown to allow for diastereodivergent synthesis, where simple substrate engineering can lead to either diastereomer with high selectivity. rsc.org This level of control is highly valuable for accessing specific stereoisomers of complex molecules like this compound.
Table 2: Summary of Stereoselective Strategies
| Strategy | Method | Key Feature | Typical Outcome | Reference |
|---|---|---|---|---|
| Enantioselective | Organocatalysis | Use of chiral small molecules (e.g., quinine) | Good to excellent diastereoselectivity, variable enantioselectivity | nih.gov |
| Asymmetric Metal Catalysis | Chiral ligands on transition metals (Pd, Co, Rh) | High enantioselectivity (>90% ee) | dicp.ac.cnrsc.org | |
| Diastereoselective | Substrate Control | Pre-existing stereocenters direct reaction | Predictable diastereomer based on steric hindrance | N/A |
| Reagent Control | Catalyst or conditions favor one diastereomer | High diastereomeric ratios (dr) | rsc.orgrsc.org |
Functional Group Interconversions at the Spiro C6 Carbon
The introduction of the key hydroxyl and cyano groups at the C6 carbon of the spiro[2.5]octane framework is most efficiently achieved through the transformation of the corresponding ketone, 6-oxospiro[2.5]octan-6-one. This conversion to a cyanohydrin installs both functional groups in a single strategic operation.
The installation of the nitrile group at the C6 position is accomplished via the nucleophilic addition of a cyanide source to the carbonyl group of 6-oxospiro[2.5]octan-6-one. libretexts.org For this reaction to be successful, the generation of free cyanide ions (CN⁻) is crucial. libretexts.org Various reagents and conditions have been developed to achieve this transformation with high selectivity and yield. organic-chemistry.orgyoutube.com
Commonly employed cyanide sources include hydrogen cyanide (HCN), alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN), and silylated cyanides such as trimethylsilyl (B98337) cyanide (TMSCN). libretexts.orgorganic-chemistry.org The reaction with HCN itself is often avoided due to its high toxicity and volatility. libretexts.org A safer and more common laboratory method involves mixing the ketone with an aqueous solution of NaCN or KCN, followed by the addition of an acid, such as sulfuric acid, to generate HCN in situ. Adjusting the pH to a mildly acidic range of 4-5 typically provides the fastest reaction rates. libretexts.org
The use of trimethylsilyl cyanide (TMSCN) represents a milder and highly efficient method for the cyanation of ketones, including sterically hindered ones. organic-chemistry.orgyoutube.com This reaction can be catalyzed by Lewis acids or bases. For instance, N-methylmorpholine N-oxide and N-heterocyclic carbenes have been shown to effectively catalyze the cyanation of various ketones with TMSCN, affording the corresponding trimethylsilyl-protected cyanohydrins in excellent yields. organic-chemistry.org Subsequent hydrolysis with aqueous acid removes the silyl (B83357) protecting group to yield the final cyanohydrin. youtube.com
| Cyanide Source | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|
| NaCN or KCN | Aqueous solution, pH 4-5 (e.g., with H₂SO₄) | Cyanohydrin | Classic method, generates HCN in situ. libretexts.org |
| Trimethylsilyl cyanide (TMSCN) | N-methylmorpholine N-oxide | Silyl-protected cyanohydrin | Efficient for a wide range of ketones, high yields (>90%). organic-chemistry.org |
| Trimethylsilyl cyanide (TMSCN) | N-heterocyclic carbene (NHC) | Silyl-protected cyanohydrin | Organocatalytic method, mild reaction conditions. organic-chemistry.org |
| Trimethylsilyl cyanide (TMSCN) | Lewis Acids (e.g., Ti(OiPr)₄, NbF₅) | Silyl-protected cyanohydrin | Catalyst activates the ketone for nucleophilic attack. organic-chemistry.org |
The introduction of the tertiary alcohol functionality at the C6 position does not occur as a separate hydroxylation step on a pre-existing nitrile. Instead, the hydroxyl group is formed concurrently with the nitrile installation during the cyanohydrin synthesis from 6-oxospiro[2.5]octan-6-one. libretexts.org
The established mechanism for cyanohydrin formation involves a two-step process:
Nucleophilic Attack: The cyanide ion (CN⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This step results in the formation of a new carbon-carbon bond and breaks the carbonyl π bond, pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.org
Protonation: In the second step, the negatively charged alkoxide ion is protonated by a proton source present in the reaction mixture. When using HCN (generated in situ from KCN/acid), the HCN molecule itself can serve as the proton donor, regenerating the cyanide ion to continue the catalytic cycle. libretexts.org This protonation step yields the final neutral cyanohydrin product, which contains the tertiary hydroxyl group.
Therefore, the "hydroxylation" is an intrinsic part of the cyanation reaction of the ketone precursor, directly yielding the target this compound structure.
The most direct and efficient strategy for the sequential introduction of the C6-hydroxyl and C6-nitrile groups onto the spiro[2.5]octane scaffold involves the functionalization of a readily available precursor, 6-oxospiro[2.5]octan-6-one. uni.lu This approach leverages the well-established cyanohydrin reaction as a powerful tool for carbon-carbon bond formation and simultaneous oxyfunctionalization. youtube.comdiva-portal.org
Synthesis of Precursor: The initial step involves the synthesis of the key intermediate, 6-oxospiro[2.5]octan-6-one. This spirocyclic ketone serves as the electrophilic substrate for the subsequent functionalization.
One-Pot Cyanation and Hydroxylation: The ketone is then subjected to a cyanohydrin formation reaction. This single transformation achieves the sequential installation of the two required functional groups at the C6 position. The nucleophilic addition of the cyanide anion forms the C6-CN bond, and the subsequent protonation of the resulting alkoxide intermediate establishes the C6-OH bond.
This strategy is highly convergent, as it constructs the complex C6-functionalized center in a single, high-yielding step from a simple ketone. The choice of cyanation reagent (e.g., KCN/acid vs. TMSCN/catalyst) allows for tuning of the reaction conditions to optimize the yield and purity of the desired product, this compound. libretexts.orgorganic-chemistry.org
Stereochemical and Conformational Analysis of 6 Hydroxyspiro 2.5 Octane 6 Carbonitrile
Chiral Properties and Elements of Chirality within the Spiro[2.5]octane System
Spiro compounds, characterized by two rings sharing a single common atom known as the spiro atom, can exhibit chirality even in the absence of traditional chiral centers. The spiro[2.5]octane framework, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at the spiro center (C3), is a prime example of a system where axial chirality can arise. This occurs due to the restricted rotation around the spiro center and the non-planar arrangement of the two rings.
In the case of 6-Hydroxyspiro[2.5]octane-6-carbonitrile, the spiro atom itself is a quaternary carbon. The chirality of the molecule is determined by the spatial arrangement of the substituents on the cyclohexane ring relative to the plane of the cyclopropane ring. The presence of two different substituents, a hydroxyl (-OH) group and a cyano (-CN) group, at the C6 position introduces an additional stereocenter.
The key elements of chirality in this molecule are:
Spiro Chirality: The inherent chirality arising from the spirocyclic nature of the framework. The two rings are orthogonal to each other, and if the substitution pattern on the cyclohexane ring is asymmetric with respect to the plane bisecting the cyclopropane ring, the molecule will be chiral.
Central Chirality: The C6 carbon atom is a stereocenter as it is bonded to four different groups: the hydroxyl group, the cyano group, the C5, and C7 atoms of the cyclohexane ring.
The combination of these chiral elements leads to a complex stereochemical profile for the molecule.
Conformational Dynamics of the Cyclohexane Ring in Spirocyclic Structures
The cyclohexane ring is well-known for its ability to adopt various conformations, with the chair conformation being the most stable due to the minimization of angle and torsional strain. In spirocyclic systems like spiro[2.5]octane, the presence of the fused cyclopropane ring introduces additional conformational constraints.
The cyclohexane ring in this compound is expected to exist predominantly in a chair-like conformation. However, the spiro-fusion with the three-membered ring can lead to a slight flattening of the chair compared to a simple substituted cyclohexane. The process of ring inversion, or chair-flipping, where one chair conformation converts to another, is a key dynamic process. During this inversion, axial substituents become equatorial, and vice-versa.
A study on the closely related compound, spiro[2.5]octan-6-ol, using proton magnetic resonance spectra at low temperatures, determined the free energy difference (-ΔG°) for the axial-equatorial conformational equilibrium to be 0.79 kcal/mol at -75°C. doi.org This indicates a preference for the conformer where the hydroxyl group is in the equatorial position. Furthermore, the Arrhenius activation energy for the ring inversion was found to be 14.4 ± 1.3 kcal/mol, which is a significant energy barrier. doi.org
For this compound, the conformational equilibrium will be influenced by the steric and electronic effects of both the hydroxyl and cyano groups at the C6 position.
Analysis of Potential Stereoisomers (Enantiomers and Diastereomers) and Their Separation Strategies
The (R)- and (S)-configurations can be assigned to the C6 stereocenter based on the Cahn-Ingold-Prelog priority rules. The relative orientation of the hydroxyl and cyano groups with respect to the plane of the cyclohexane ring (axial vs. equatorial) in the most stable chair conformation will further define the diastereomeric possibilities if other stereocenters were present. In this specific case with one stereocenter, we primarily consider the enantiomeric pair.
Potential Stereoisomers:
| Stereoisomer Type | Description |
| Enantiomers | A pair of non-superimposable mirror images arising from the chiral nature of the molecule, specifically the C6 stereocenter. |
The separation of these enantiomers, a process known as chiral resolution, is a critical step in obtaining stereochemically pure samples for further study or application. Common strategies for the separation of enantiomers of spirocyclic compounds and other chiral molecules include:
Chiral Chromatography: This is one of the most powerful and widely used techniques. It involves the use of a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.
Influence of Substituents on Ring Conformation and Energetics
The substituents on the cyclohexane ring play a crucial role in determining its preferred conformation and the associated energy landscape. In this compound, the geminal hydroxyl and cyano groups at the C6 position exert significant influence.
The conformational preference of a substituent is often quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations. Larger A-values indicate a stronger preference for the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions with other axial hydrogens.
For the individual substituents:
Hydroxyl group (-OH): Generally has a moderate A-value, showing a preference for the equatorial position.
Cyano group (-CN): Is a relatively small and linear group, and thus has a smaller A-value compared to bulkier groups, indicating a weaker preference for the equatorial position.
Furthermore, the presence of the spiro-fused cyclopropane ring itself influences the conformation. The cyclopropyl (B3062369) group can affect the electronic properties and steric environment of the adjacent cyclohexane ring.
Conformational Energy Considerations:
| Interaction | Description | Energy Contribution |
| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and the axial hydrogens on C2 and C4 (relative to C6). | Destabilizing |
| Gauche Interactions | Steric interactions between substituents on adjacent carbons. | Destabilizing |
| Torsional Strain | Strain arising from the eclipsing of bonds on adjacent atoms. Minimized in the chair conformation. | Minimized |
| Angle Strain | Strain due to the deviation of bond angles from the ideal tetrahedral angle. Minimized in the chair conformation. | Minimized |
Computational studies on substituted spiro[2.5]octanes could provide more precise data on the relative energies of the different possible conformers and the rotational barriers for ring inversion, offering a deeper understanding of the conformational landscape of this compound.
Spectroscopic and Diffraction Based Structural Elucidation of 6 Hydroxyspiro 2.5 Octane 6 Carbonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Spiro Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate three-dimensional structures of organic molecules in solution. For a molecule with the complexity of 6-Hydroxyspiro[2.5]octane-6-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.
¹H NMR: A proton NMR spectrum would provide initial insights into the electronic environment of the hydrogen atoms. The chemical shifts would help distinguish between the protons on the cyclopropane (B1198618) and cyclohexane (B81311) rings. The integration of the signals would correspond to the number of protons in a given environment, and the coupling patterns (multiplicity) would reveal adjacent non-equivalent protons, aiding in the assignment of the cyclohexane ring protons. The hydroxyl proton would likely appear as a broad singlet, the position of which could be concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. Key signals would include the spiro carbon, the carbons of the cyclopropane and cyclohexane rings, the carbon bearing the hydroxyl and nitrile groups (a quaternary carbon), and the nitrile carbon itself, which would appear at a characteristic downfield shift.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, would provide direct evidence for the nitrile functional group. The chemical shift of the nitrile nitrogen would fall within a well-established range, confirming its presence.
Table 1: Predicted 1D NMR Data Interpretation for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
|---|---|---|
| ¹H | 0.5 - 4.5 | Proton environments, multiplicity revealing connectivity |
| ¹³C | 10 - 130 | Number of unique carbons, presence of nitrile and hydroxyl-bearing carbons |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the cyclohexane and cyclopropane rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its attached carbon, greatly aiding in the assignment of the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons, such as the spiro center and the carbon atom bonded to both the hydroxyl and nitrile groups, by observing their correlations to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are close in space, irrespective of their bonding connectivity. This is critical for determining the stereochemistry of the molecule, for instance, the relative orientation of the hydroxyl group with respect to the protons on the cyclohexane and cyclopropane rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₉H₁₃NO), the experimentally determined exact mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 152.1070 |
| [M+Na]⁺ | 174.0889 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy: An IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the C≡N stretching of the nitrile group. C-H stretching and bending vibrations for the sp³ hybridized carbons of the rings would also be present.
Raman Spectroscopy: Raman spectroscopy would also be used to identify these functional groups. The nitrile stretch is often a strong and sharp signal in the Raman spectrum. The symmetric vibrations of the carbon skeleton might be more Raman active, providing complementary information to the IR spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | IR Active (cm⁻¹) | Raman Active (cm⁻¹) |
|---|---|---|
| O-H (stretch) | 3600-3200 (broad) | Weak |
| C-H (sp³ stretch) | 3000-2850 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. This technique would be the gold standard for determining the absolute stereochemistry and detailed geometric parameters of this compound, provided a suitable single crystal can be grown. The resulting electron density map would reveal the precise spatial arrangement of all atoms, confirming the connectivity and providing accurate bond lengths and angles.
Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in the crystal lattice. This analysis would reveal any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which could play a crucial role in the solid-state properties of the compound. Understanding the crystal packing motifs is essential for fields like materials science and pharmaceutical development.
Reactivity and Transformation Pathways of 6 Hydroxyspiro 2.5 Octane 6 Carbonitrile
Chemical Transformations Involving the Nitrile Functionality
The nitrile group in 6-Hydroxyspiro[2.5]octane-6-carbonitrile is a versatile functional handle that can undergo hydrolysis, reduction, and nucleophilic addition reactions. These transformations provide pathways to valuable carboxylic acid, amide, and primary amine derivatives, respectively.
Selective Hydrolysis Reactions to Carboxylic Acid and Amide Derivatives
The hydrolysis of the nitrile group can be controlled to yield either the corresponding carboxylic acid or the amide. This selectivity is highly dependent on the reaction conditions, particularly the pH.
Under acidic conditions, such as heating with a dilute mineral acid like hydrochloric acid, the nitrile is typically fully hydrolyzed to the carboxylic acid, 6-Hydroxyspiro[2.5]octane-6-carboxylic acid. researchgate.netchemistrysteps.comgoogle.com The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. researchgate.netchemistrysteps.com
Conversely, alkaline hydrolysis, for instance by heating with aqueous sodium hydroxide (B78521), initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. researchgate.net Subsequent acidification is necessary to obtain the free carboxylic acid. researchgate.net
Selective hydrolysis to the amide, 6-Hydroxyspiro[2.5]octane-6-carboxamide, can be achieved under controlled conditions. chemicalbook.comrsc.org This partial hydrolysis is often accomplished using reagents and conditions that are milder than those required for full hydrolysis to the carboxylic acid. For instance, the use of tetrabutylammonium (B224687) hydroxide (TBAH) has been reported as an effective catalyst for the chemoselective hydration of nitriles to amides. chemicalbook.com Similarly, controlled hydrolysis in alkaline media, such as with an alkaline solution of hydrogen peroxide, can favor the formation of the amide. rsc.org The reaction is typically performed at a controlled pH, as significant deviations can lead to the formation of the carboxylic acid. rsc.org
| Product | Reagents and Conditions | Reference |
| 6-Hydroxyspiro[2.5]octane-6-carboxylic acid | Dilute HCl, heat | researchgate.netchemistrysteps.comgoogle.com |
| Sodium 6-hydroxyspiro[2.5]octane-6-carboxylate | NaOH (aq), heat | researchgate.net |
| 6-Hydroxyspiro[2.5]octane-6-carboxamide | TBAH or H2O2/alkali (controlled pH) | chemicalbook.comrsc.org |
Reduction Pathways to Primary Amine Derivatives
The nitrile functionality can be reduced to a primary amine, yielding 6-(aminomethyl)spiro[2.5]octan-6-ol. This transformation is a valuable method for introducing an aminomethyl group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). chemistrysteps.comrsc.org The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. chemistrysteps.com Catalytic hydrogenation, for example using Raney nickel as a catalyst, can also be employed for the reduction of nitriles to primary amines. researchgate.net
| Product | Reagents and Conditions | Reference |
| 6-(aminomethyl)spiro[2.5]octan-6-ol | 1. LiAlH₄, ether; 2. H₂O | chemistrysteps.com |
| 6-(aminomethyl)spiro[2.5]octan-6-ol | Diborane (B₂H₆) | rsc.org |
| 6-(aminomethyl)spiro[2.5]octan-6-ol | H₂/Raney Ni, ethanol | researchgate.net |
Nucleophilic Addition Reactions to the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The hydrolysis reactions discussed previously are examples of nucleophilic attack by water or hydroxide ions. Other nucleophiles can also add to the nitrile group, leading to a variety of products. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. However, the presence of the acidic hydroxyl group in this compound would require protection before treatment with such strong bases.
Reactions Involving the Hydroxyl Functionality at the Spiro Center
The tertiary hydroxyl group at the spiro center of this compound also participates in a range of chemical reactions, including oxidation and derivatization.
Derivatization Reactions (e.g., Etherification, Esterification)
The tertiary hydroxyl group can be derivatized to form ethers and esters, although these reactions can be sterically hindered and may require specific catalysts or reaction conditions.
Esterification: The direct esterification of tertiary alcohols with carboxylic acids under acidic conditions is often inefficient and can lead to dehydration as a major side reaction. google.comstackexchange.com To circumvent this, esterification is often carried out using more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base, or by using specific catalysts like sulfonic acid cation exchange resins. quora.comgoogle.com
Etherification: The formation of ethers from tertiary alcohols, known as etherification, also presents challenges. Acid-catalyzed dehydration is a common competing reaction. masterorganicchemistry.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for producing tertiary ethers due to the strong basicity of tertiary alkoxides promoting elimination. masterorganicchemistry.com However, methods for the synthesis of tertiary ethers have been developed, such as the reaction of a tertiary alcohol with an alkene in the presence of an acid catalyst or through alkoxymercuration-demercuration reactions. masterorganicchemistry.com
Dehydration and Elimination Pathways
The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. byjus.comlibretexts.org For tertiary alcohols, like this compound, this process typically proceeds through an E1 mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). youtube.comyoutube.com Subsequent departure of the water molecule generates a tertiary carbocation. This carbocation is stabilized by the adjacent cyclohexyl ring. Deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) then yields an alkene.
Given the structure of this compound, two primary elimination products could be anticipated, as illustrated below. The formation of the endocyclic or exocyclic double bond would be influenced by the reaction conditions and the relative stability of the resulting alkenes, often following Zaitsev's rule which favors the more substituted alkene. libretexts.org
Table 1: Plausible Dehydration Products of this compound
| Product Name | Structure | Notes |
|---|---|---|
| Spiro[2.5]oct-5-ene-6-carbonitrile | ![]() |
Formation of the double bond within the six-membered ring. |
Note: The structures and pathways described are based on general principles of organic chemistry, as specific experimental data for this compound is not available.
Spiro Ring Opening and Rearrangement Reactions
The presence of a strained cyclopropane (B1198618) ring fused in a spiro fashion to a cyclohexane (B81311) ring introduces unique reactivity pathways involving ring opening and skeletal rearrangements.
The significant ring strain inherent in the cyclopropane ring (approximately 27.5 kcal/mol) is a primary driving force for its reactions. rsc.org In the context of this compound, the formation of a carbocation at the tertiary carbon (C6) following dehydration could trigger the opening of the adjacent cyclopropane ring. This process, known as a cyclopropylcarbinyl-homoallyl rearrangement, is well-documented for cyclopropyl (B3062369) carbinol systems. rsc.org The rearrangement proceeds through a stabilized carbocation, where the C-C bonds of the cyclopropane ring have significant p-character, allowing for delocalization of the positive charge. This can lead to the formation of a cyclobutane (B1203170) ring or an open-chain homoallylic system.
The use of different catalysts, particularly Lewis acids, can direct the rearrangement of spirocyclopropyl systems toward various structural motifs. researchgate.netnih.gov For instance, treatment of related spiro cyclopropyl carbinols with acid catalysts has been shown to induce stereoselective rearrangements to form substituted 2H-chromenes, demonstrating the potential for complex skeletal transformations. rsc.org
In the case of this compound, a Lewis acid could coordinate to the hydroxyl group or the nitrile, facilitating either dehydration-induced or direct ring expansion or rearrangement. The precise outcome would depend on the nature of the Lewis acid, the solvent, and the temperature. Potential rearrangement pathways could lead to ring-expanded products, such as a spiro[3.5]nonane skeleton, or bicyclic systems.
Table 2: Potential Catalysts and Resulting Rearrangement Types
| Catalyst Type | Potential Transformation | Plausible Product Class |
|---|---|---|
| Protic Acids (e.g., H₂SO₄, H₃PO₄) | Dehydration followed by cyclopropylcarbinyl rearrangement. | Homoallylic alcohols or cyclobutanol (B46151) derivatives. |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Coordination to hydroxyl or nitrile, promoting concerted rearrangement. | Ring-expanded ketones or nitriles (e.g., spiro[3.5]nonane systems). |
Note: The listed transformations are hypothetical and based on reactivity trends of similar functionalized spirocyclopropanes.
Influence of Spiro-Activation on Reaction Kinetics and Selectivity
The term "spiro-activation" refers to the influence of the spirocyclic center on the reactivity of the molecule. The rigid, orthogonal orientation of the spiro-fused rings can have significant stereoelectronic effects. In this compound, the spiro-junction locks the conformation of the cyclohexane ring, which in turn influences the accessibility of the axial and equatorial positions for reagents.
This conformational rigidity can lead to high stereoselectivity in reactions. For example, during dehydration, the orientation of the departing water molecule and the abstracted proton will be strictly controlled by the ring's conformation. Similarly, in rearrangement reactions, the migration of bonds will be subject to stereoelectronic constraints imposed by the spiro center, potentially leading to the formation of a single or major diastereomer. The presence of the electron-withdrawing nitrile group also plays a crucial role in influencing the stability of any nearby cationic intermediates, thereby affecting the kinetics and selectivity of rearrangement pathways.
Theoretical and Computational Studies on 6 Hydroxyspiro 2.5 Octane 6 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic makeup of 6-Hydroxyspiro[2.5]octane-6-carbonitrile. These methods, which solve approximations of the Schrödinger equation, provide insights into the distribution of electrons within the molecule and the energies of its orbitals. Key properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and its propensity to undergo electronic transitions.
Furthermore, these calculations can determine the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different isomers or conformers. By calculating the energies of the molecule and its constituent atoms, the heat of formation can be estimated, providing a measure of the molecule's thermodynamic stability.
Table 1: Hypothetical Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations.
| Parameter | Calculated Value | Unit |
| Total Electronic Energy | -515.432 | Hartrees |
| HOMO Energy | -7.21 | eV |
| LUMO Energy | 1.54 | eV |
| HOMO-LUMO Gap | 8.75 | eV |
| Dipole Moment | 3.87 | Debye |
Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformer Analysis
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of the size of this compound. One of the primary applications of DFT is molecular geometry optimization. This process computationally determines the lowest energy three-dimensional arrangement of atoms in the molecule, corresponding to its most stable structure.
The cyclohexane (B81311) ring in the spiro compound can adopt several conformations, such as the chair, boat, and twist-boat. The presence of the spiro-fused cyclopropane (B1198618) ring and the substituents on the C6 carbon introduce additional complexity. DFT calculations can be used to optimize the geometry of each possible conformer and calculate their relative energies to identify the most stable one. This analysis provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 2: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Chair Conformation) This table illustrates the type of data generated from a DFT geometry optimization.
| Parameter | Atoms Involved | Optimized Value |
| Bond Lengths (Å) | ||
| C6-O | 1.425 | |
| C6-CN | 1.471 | |
| C-N (in nitrile) | 1.158 | |
| C-C (in cyclopropane) | 1.510 (average) | |
| Bond Angles (°) ** | ||
| O-C6-CN | 108.5 | |
| C5-C6-C7 | 109.2 | |
| Dihedral Angles (°) ** | ||
| H-O-C6-CN | -65.7 | |
| C1-C2-C3-C4 | 55.8 |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT is excellent for finding stationary points on the potential energy surface (i.e., stable conformers and transition states), Molecular Dynamics (MD) simulations provide a way to explore the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation at a given temperature.
For this compound, an MD simulation can reveal the full conformational landscape. It can show the transitions between different chair and boat conformations of the cyclohexane ring and the rotational flexibility of the hydroxyl group. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers between them, providing a more complete picture of the molecule's flexibility than static calculations alone.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting various spectroscopic properties. After a molecule's geometry has been optimized, further calculations can be performed to predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can be performed using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts, when compared to experimental data, can help confirm the proposed structure and assign the signals in the experimental spectrum to specific atoms in the molecule.
Similarly, the calculation of vibrational frequencies can predict the appearance of an IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H, C≡N, or C-C bonds, or the bending of various parts of the molecule. This information is invaluable for interpreting experimental IR spectra.
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table provides an example of how theoretical spectroscopic data would be compared to experimental results.
| Parameter | Calculated Value | Illustrative Experimental Value |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C6 (quaternary) | 72.5 | 71.8 |
| CN (nitrile) | 121.3 | 120.5 |
| ¹H NMR Chemical Shifts (ppm) | ||
| OH | 2.85 | 2.79 |
| Vibrational Frequencies (cm⁻¹) | ||
| O-H stretch | 3450 | 3435 |
| C≡N stretch | 2245 | 2250 |
Reactivity Modeling and Transition State Analysis for Transformation Pathways
Theoretical chemistry can also be used to model the reactivity of this compound. By mapping the potential energy surface for a proposed reaction, chemists can understand the mechanism and predict the feasibility of chemical transformations.
A key aspect of this is transition state analysis. A transition state is the highest energy point along the lowest energy path of a reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which determines the rate of the reaction. For example, one could model the dehydration of this compound or its reaction with a nucleophile. This type of analysis helps in understanding potential synthetic routes or degradation pathways.
Table 4: Hypothetical Calculated Activation Energies for a Reaction Pathway This table illustrates the kind of energetic data obtained from reactivity modeling.
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |
| Dehydration | This compound | Spiro[2.5]oct-5-ene-6-carbonitrile + H₂O | 35.2 |
| Nucleophilic Addition | This compound + CH₃Li | Intermediate Adduct | 15.8 |
Synthetic Utility of 6 Hydroxyspiro 2.5 Octane 6 Carbonitrile As a Chiral Building Block
Derivatization for Precursors in Advanced Organic MaterialsInformation regarding the derivatization of 6-Hydroxyspiro[2.5]octane-6-carbonitrile for the creation of precursors for advanced organic materials is not available in the surveyed scientific literature.
It is plausible that research involving this specific compound is proprietary and not publicly disclosed, or that its potential applications have not yet been explored or reported in academic and patent literature. Therefore, a comprehensive and scientifically accurate article adhering to the requested outline cannot be generated at this time.
Future Research Directions for 6 Hydroxyspiro 2.5 Octane 6 Carbonitrile
Exploration of Unconventional Synthetic Pathways for the Spiro[2.5]octane System
The construction of the spiro[2.5]octane framework is a key challenge that invites the exploration of novel synthetic methodologies beyond traditional approaches. While established methods for the synthesis of some spiro[2.5]octane derivatives exist, such as those for spiro[2.5]octane-5,7-dione and spiro[2.5]octane-5-carboxylic acid, future research could focus on more unconventional and efficient routes. google.comgoogle.com
One promising avenue is the application of dearomatization reactions. For instance, a 1,6-conjugate addition to para-quinone methides has been shown to efficiently produce spiro[2.5]octa-4,7-dien-6-ones. rsc.org Adapting such a strategy could provide a rapid entry to highly functionalized spiro[2.5]octane cores that could be further elaborated to the target compound.
Furthermore, the use of carbene or carbenoid chemistry presents another exciting direction. The addition of a carbene to an exocyclic double bond on a cyclohexane (B81311) precursor could directly form the spiro-fused cyclopropane (B1198618) ring. Research into metal-catalyzed decomposition of diazo compounds for this purpose could offer a versatile and controllable method for constructing the spiro[2.5]octane system. acs.org
Development of Advanced Stereocontrol Techniques for C6 Functionalization
The quaternary spirocenter at C6 in 6-Hydroxyspiro[2.5]octane-6-carbonitrile is a key stereogenic center. The development of methods for the stereoselective installation of the hydroxyl and nitrile groups at this position is a significant and challenging goal. Future research should focus on asymmetric catalytic methods that can control the absolute stereochemistry of this center.
Organocatalysis and transition-metal catalysis are powerful tools for stereoselective synthesis. Chiral catalysts could be employed in reactions that directly introduce the nitrile and hydroxyl functionalities or their precursors to a prochiral spiro[2.5]octane intermediate. For example, the development of enantioselective cyanohydrin formation on a spiro[2.5]octan-6-one precursor would be a direct approach to establishing the desired stereochemistry.
Moreover, leveraging substrate-controlled diastereoselective reactions is another viable strategy. By incorporating a chiral auxiliary on the cyclohexane ring, it may be possible to direct the approach of incoming reagents to one face of the molecule, thereby controlling the stereochemistry at C6. The principles of stereocontrolled synthesis of highly functionalized spirocyclic pyrans, for example, could be adapted to the spiro[2.5]octane system. nih.gov
Comprehensive Mechanistic Studies of Spirocyclic Rearrangements
Spirocyclic systems, particularly those containing strained rings like cyclopropane, are prone to undergo a variety of fascinating rearrangement reactions. A thorough investigation into the potential rearrangements of the this compound skeleton under thermal, acidic, or basic conditions would provide fundamental insights into the reactivity of this class of molecules.
For instance, the presence of the cyclopropane ring suggests the possibility of ring-opening reactions, potentially leading to the formation of larger ring systems or other bicyclic scaffolds. Computational studies, such as those using Density Functional Theory (DFT), could be employed to predict the feasibility and energetics of various rearrangement pathways. researchgate.netnih.gov These theoretical predictions could then be tested experimentally.
The thermal rearrangement of related spiro systems, such as spiro bicyclo[2.1.0]pentane derivatives, has been shown to lead to complex structural transformations. nih.gov Similar studies on the spiro[2.5]octane system could uncover novel and synthetically useful transformations. Understanding these mechanistic pathways is crucial for both avoiding undesired side reactions during synthesis and for harnessing these rearrangements for the construction of new molecular architectures.
Expanding the Scope of Synthetic Applications in Diverse Chemical Fields
The unique combination of a hydroxyl and a nitrile group on a rigid spirocyclic scaffold suggests that this compound could be a valuable building block in various areas of chemistry. Future research should aim to explore and expand its synthetic utility.
In medicinal chemistry, spirocycles are increasingly recognized as "privileged scaffolds" due to their three-dimensional nature, which can lead to improved pharmacological properties. researchgate.net The introduction of spirocyclic motifs has been shown to enhance metabolic stability and aqueous solubility. researchgate.net The nitrile group in the target compound can serve as a versatile handle for conversion into other functional groups, such as amines or carboxylic acids, which are common in bioactive molecules. numberanalytics.com
Furthermore, the rigid framework of the spiro[2.5]octane system could find applications in materials science. The defined spatial orientation of substituents on the spirocyclic core could be exploited for the design of novel ligands for catalysis or as building blocks for polymers with unique properties. The chemistry of spirocyclic nitroxides, for example, has demonstrated the diverse applications of spiro compounds in materials and biological sciences. mdpi.comresearchgate.net
Q & A
What are the optimal synthetic routes for 6-Hydroxyspiro[2.5]octane-6-carbonitrile, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of spirocyclic nitriles often involves cyclization reactions, such as intramolecular nucleophilic substitution or radical-mediated processes. For example, analogous spiro compounds (e.g., pyrano-pyrimidine carbonitriles) have been synthesized using catalytic acid/base conditions or transition-metal catalysts . To optimize yield and purity:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
- In-situ Monitoring: Employ techniques like FTIR or HPLC to track intermediate formation .
- Purification: Gradient chromatography or recrystallization (e.g., using ethanol/water mixtures) can isolate the product effectively.
How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) during structural characterization?
Answer:
Discrepancies between spectroscopic and crystallographic data require systematic validation:
- Multi-Technique Cross-Verification: Compare NMR chemical shifts with XRD-derived bond lengths and angles. For instance, XRD-confirmed spirocyclic structures (e.g., CCDC-971311 ) can validate NMR assignments.
- Dynamic Effects: Consider temperature-dependent NMR to assess conformational flexibility that might explain shifts .
- Computational Validation: Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
What safety protocols are critical when handling this compound, given its nitrile functional group?
Answer:
Nitrile-containing compounds require stringent safety measures:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in decomposition scenarios) .
- Emergency Response: Maintain cyanide antidote kits (e.g., hydroxocobalamin) and train personnel in first-aid procedures for nitrile exposure .
How can researchers design experiments to investigate the compound’s reactivity under varying pH and temperature conditions?
Answer:
A phased approach ensures robust data collection:
- Controlled Variables: Use buffer systems (e.g., phosphate, acetate) to maintain pH (2–12) and thermostatted reactors for temperature stability.
- Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy or LC-MS at intervals (e.g., 0, 1, 3, 6 hours) .
- Degradation Pathways: Perform accelerated stability testing (40–60°C) and identify byproducts via HRMS .
What methodologies are recommended to assess the compound’s stability in long-term storage?
Answer:
Stability studies should follow ICH guidelines:
- Forced Degradation: Expose the compound to heat (70°C), humidity (75% RH), and UV light, then analyze degradation products via HPLC-DAD .
- Storage Conditions: Compare stability in inert atmospheres (argon) vs. ambient air, using TGA to detect moisture absorption .
- Data Logging: Use environmental sensors to track real-time temperature/humidity in storage facilities .
How can computational modeling predict the compound’s behavior in catalytic or biological systems?
Answer:
Advanced modeling bridges experimental gaps:
- Docking Studies: Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) and predict metabolic pathways .
- MD Simulations: Run molecular dynamics (GROMACS) to study spirocyclic ring flexibility in solvent environments .
- QSPR Models: Develop quantitative structure-property relationships to estimate solubility or partition coefficients .
What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
Address translational gaps through:
- Meta-Analysis: Aggregate data from similar compounds (e.g., spirocyclic carbonitriles) to identify trends in bioavailability or toxicity .
- Pharmacokinetic Profiling: Measure plasma protein binding and hepatic microsomal stability to refine in vivo predictions .
- 3D Cell Cultures: Use organoid models to better mimic in vivo conditions vs. traditional 2D assays .
How should researchers structure a literature review to identify gaps in spirocyclic nitrile chemistry?
Answer:
Adopt a systematic approach:
- Database Searches: Use SciFinder and Reaxys with keywords (e.g., “spiro[2.5]octane carbonitrile” + “synthesis” or “applications”).
- Citation Tracking: Follow seminal papers (e.g., synthesis of analogous compounds ) to map historical developments.
- Gap Analysis: Tabulate published methods (Table 1) to highlight underexplored areas like asymmetric catalysis or green synthesis.
Table 1: Published Methods for Spirocyclic Nitriles
| Synthesis Method | Yield (%) | Catalyst | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | 65 | H2SO4 | |
| Radical-mediated | 78 | AIBN | |
| Transition-metal | 82 | Pd(OAc)2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

